Nicarbazin chemical structure and properties
Nicarbazin chemical structure and properties
An In-Depth Analysis of its Chemical Structure, Properties, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicarbazin is a synthetic chemical compound widely utilized in the poultry industry as a potent coccidiostat and, in a different application, as a contraceptive agent for avian species.[1] Its efficacy stems from its unique chemical nature as an equimolar complex of two distinct molecules: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP). This guide provides a detailed technical overview of Nicarbazin, focusing on its chemical structure, physicochemical properties, analytical methodologies for its characterization, and its mechanisms of action.
Chemical Structure and Identification
Nicarbazin is not a single molecular entity but a stable, equimolar complex formed between DNC and HDP. The DNC component is the biologically active moiety responsible for its therapeutic and contraceptive effects, while the HDP component enhances the absorption of DNC in the gastrointestinal tract.
4,4'-Dinitrocarbanilide (DNC)
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IUPAC Name: 1,3-bis(4-nitrophenyl)urea
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Molecular Formula: C₁₃H₁₀N₄O₅
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Molecular Weight: 302.25 g/mol [2]
2-Hydroxy-4,6-dimethylpyrimidine (HDP)
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IUPAC Name: 4,6-dimethylpyrimidin-2-ol
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Molecular Formula: C₆H₈N₂O
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Molecular Weight: 124.14 g/mol [2]
Nicarbazin Complex
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IUPAC Name: N,N′-Bis(4-nitrophenyl)urea—4,6-dimethylpyrimidin-2(1H)-one (1/1)[2]
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CAS Number: 330-95-0
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Molecular Formula: C₁₉H₁₈N₆O₆[2]
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Molecular Weight: 426.39 g/mol [2]
Physicochemical Properties
The physicochemical properties of Nicarbazin and its components are crucial for its formulation, delivery, and pharmacokinetic profile. The complex itself has low solubility in water, but upon ingestion, it dissociates into its more soluble components.
| Property | Value | Reference |
| Appearance | Pale yellow or greenish-yellow powder | [2] |
| Melting Point | 260-275 °C (with decomposition) | [2][3] |
| Solubility | Water: Practically insoluble (DNC: <0.02 mg/L, HDP: ~70 g/L) | [2] |
| Organic Solvents: Slightly soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO); very slightly soluble in ethanol, ether, and chloroform. The complex dissociates in DMF and DMSO. | [2] | |
| Log Kow (Octanol-Water Partition Coefficient) | DNC: 3.6 (pH 5-9) | [2] |
| HDP: -0.94 (pH 5-9) | [2] | |
| pKa | No dissociable moiety reported for the complex. | |
| Vapor Pressure | Expected to be negligible at ambient temperatures. | |
| UVmax | 298 nm (in concentrated H₂SO₄) | [2] |
Mechanism of Action
Nicarbazin exhibits two primary biological activities: anticoccidial and avian contraceptive.
Anticoccidial Activity
Nicarbazin is highly effective against various species of the protozoan parasite Eimeria, the causative agent of coccidiosis in poultry. Its primary mechanism of action is the inhibition of the development of the second-generation schizonts in the parasite's life cycle.[1] This disruption prevents the parasite from multiplying within the intestinal cells of the host, thus mitigating the pathology of the disease.
Avian Contraceptive Effects
Nicarbazin's contraceptive properties are primarily attributed to the DNC component, which interferes with the formation of the vitelline membrane of the egg.[1][4] The vitelline membrane is a critical structure that separates the yolk from the albumen and provides structural integrity to the yolk.[5]
The proposed molecular mechanisms for this effect include:
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Disruption of Calcium Homeostasis: The HDP component of Nicarbazin has been shown to act as a calcium ionophore, increasing intracellular calcium levels.[6][7][8] Altered calcium signaling can disrupt numerous cellular processes, including those involved in the formation and deposition of the vitelline membrane components.
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Enzyme Inhibition: In-vitro studies have shown that the DNC portion of Nicarbazin can inhibit transglutaminase activity.[6][7] Transglutaminases are enzymes that cross-link proteins, a process that is likely important for the structural integrity of the vitelline membrane.
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Alteration of Lipid Metabolism: Nicarbazin has been observed to increase the activity of lipoprotein lipase (B570770) in vitro.[6][7] This could potentially interfere with the transport and deposition of lipids required for yolk formation.
The disruption of the vitelline membrane leads to a porous and weakened structure, often resulting in mottled yolks and, ultimately, embryonic mortality.[1][4]
Signaling Pathway: Nicarbazin's Contraceptive Effect
Caption: Proposed signaling pathway for the contraceptive effect of Nicarbazin in avian species.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Nicarbazin Determination
This protocol is a representative method for the determination of the DNC component of Nicarbazin in broiler liver tissue.
1. Sample Preparation: a. Homogenize 2 g of liver tissue. b. Extract the homogenate with two portions of acetonitrile (B52724) (10 mL and 5 mL). c. Defat the combined extracts with hexane. d. Evaporate the acetonitrile layer to dryness under a stream of nitrogen.
2. Solid-Phase Extraction (SPE) Cleanup: a. Reconstitute the dried extract in 500 µL of acetonitrile-water (70:30, v/v). b. Load the reconstituted extract onto a C18 SPE cartridge. c. Elute the analyte with 2.5 mL of acetonitrile-water (70:30, v/v). d. Evaporate the eluate to dryness and reconstitute in 500 µL of acetonitrile-water (80:20, v/v).
3. HPLC Analysis:
- Column: C18 reversed-phase column.
- Mobile Phase: Acetonitrile-water gradient.
- Detection: UV detector at 350 nm.
- Quantification: Based on a calibration curve prepared from DNC standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to confirm the structure of the DNC component of Nicarbazin.
Sample Preparation: Dissolve a sample of the DNC hapten in deuterated dimethyl sulfoxide (DMSO-d₆).
Expected Chemical Shifts (δ) for DNC Hapten:
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δ 13.80 (s, 1H): Carboxylic acid proton (-COOH).
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δ 9.74 (s, 1H) and 9.73 (s, 1H): Amide protons (-NH).
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δ 8.23 (d, J=8.9 Hz, 2H), 8.06 (d, J=8.9 Hz, 1H), 7.90 (d, J=2.3 Hz, 1H), and 7.78–7.69 (m, 3H): Aromatic protons (ArH).[9]
The presence of these characteristic peaks confirms the structure of the DNC hapten.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the Nicarbazin complex.
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the Nicarbazin sample.
Expected Characteristic Absorption Bands:
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~3300-3400 cm⁻¹: N-H stretching vibrations of the amide groups in DNC.
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~1650-1700 cm⁻¹: C=O stretching vibration of the urea (B33335) carbonyl group in DNC.
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~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro groups (-NO₂) in DNC.
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~1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine (B1678525) ring in HDP.
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~3000-3100 cm⁻¹: C-H stretching of the aromatic rings and methyl groups.
Experimental Workflow for Nicarbazin Analysis in Biological Samples
Caption: A generalized experimental workflow for the analysis of Nicarbazin in biological matrices.
Conclusion
Nicarbazin remains a significant compound in veterinary medicine and wildlife management due to its potent biological activities. A thorough understanding of its chemical structure, physicochemical properties, and mechanisms of action is essential for its safe and effective use. The analytical methods outlined in this guide provide a framework for the accurate detection and quantification of Nicarbazin and its residues, ensuring compliance with regulatory standards and contributing to the development of new applications for this versatile molecule.
References
- 1. Nicarbazin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 2. openknowledge.fao.org [openknowledge.fao.org]
- 3. vitusa.com [vitusa.com]
- 4. Nicarbazin | C19H18N6O6 | CID 9507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Characterization of structure and protein of vitelline membranes of precocial (ring-necked pheasant, gray partridge) and superaltricial (cockatiel parrot, domestic pigeon) birds | PLOS One [journals.plos.org]
- 6. Molecular effects of nicarbazin on avian reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. Preparation and identification of an anti-nicarbazin monoclonal antibody and its application in the agriculture and food industries - PMC [pmc.ncbi.nlm.nih.gov]
